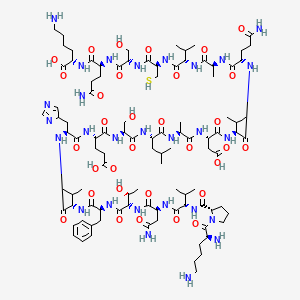

Bovine ribonuclease peptide (41-61)

Description

Overview of Bovine Pancreatic Ribonuclease A (RNase A) as a Model Protein in Enzymology

Bovine Pancreatic Ribonuclease A (RNase A) is an enzyme that digests single-stranded RNA and holds a distinguished position in the history of biochemistry as a classic model system for protein studies. nih.govwikipedia.org Its stability and the feasibility of purifying it in large quantities made it widely accessible to researchers. nih.govwikipedia.org In the 1940s, Armour and Company's large-scale purification of RNase A provided scientists with ample supply of the enzyme, cementing its status as a primary subject for protein research. wikipedia.org

The study of RNase A has been instrumental in developing fundamental concepts in protein science. It was the first enzyme for which a correct catalytic mechanism was proposed before its three-dimensional structure was even known. wikipedia.org The work on RNase A has been recognized with two Nobel Prizes in Chemistry: one in 1972 to Christian Anfinsen for his research on protein folding and to Stanford Moore and William Stein for their work on the relationship between the protein's structure and its chemical mechanism, and another in 1984 to Robert Bruce Merrifield for the development of chemical synthesis of proteins. wikipedia.org

RNase A was also a pivotal model for the advancement of various spectroscopic techniques for analyzing protein structure, such as absorbance, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Furthermore, it served as the primary model for the development of chemical methods to study proteins, including chemical modification of side chains, antigenic recognition, and limited proteolysis of unstructured segments. wikipedia.org The enzyme is a relatively small protein, consisting of a single chain of 124 amino acids. virginia.edu

Historical Context of Proteolytic Fragmentation Studies of RNase A

The use of proteolytic enzymes to break down proteins into smaller, more manageable fragments has been a cornerstone of protein chemistry. The discovery of proteases dates back to the 19th century with the isolation of pepsin and trypsin. scholaris.ca In the 20th century, the purification and crystallization of proteases by scientists like John Northrop revolutionized the study of enzymes. scholaris.ca

For RNase A, limited proteolysis has been a particularly powerful tool. A landmark achievement in this area was the treatment of RNase A with the protease subtilisin. This led to the cleavage of the peptide bond between alanine (B10760859) 20 and serine 21, generating two fragments: the S-peptide (residues 1-20) and the S-protein (residues 21-124). nih.gov Remarkably, these two fragments could reassociate to form a non-covalent complex, known as RNase S, which exhibited enzymatic activity similar to the intact RNase A. nih.gov This work was crucial in demonstrating that the fragments of a protein could retain their structural integrity and reassemble to restore function. The crystal structure of RNase S was the third protein structure to be solved in 1967. wikipedia.org

Significance of Defined Peptide Fragments in Elucidating RNase A Functional Mechanisms

The study of defined peptide fragments of RNase A has been indispensable in pinpointing the specific amino acid residues responsible for its catalytic activity. The RNase S system, for instance, allowed researchers to study the roles of the N-terminal portion of the enzyme independently from the rest of the protein.

The active site of RNase A is located in a cleft and utilizes a "catalytic triad" of amino acid residues to hydrolyze RNA. proteopedia.org Fragmentation studies, in conjunction with chemical modification, were vital in identifying these key residues. Two histidine residues, His12 and His119, were identified as being directly involved in the acid-base catalysis mechanism of RNA cleavage. proteopedia.org

Furthermore, the peptide fragment of interest, bovine ribonuclease peptide (41-61), contains a crucial residue, Lysine (B10760008) 41 (Lys41). The significance of Lys41 in catalysis was established through studies involving chemical modification and site-directed mutagenesis. nih.govnih.gov These investigations revealed that the positively charged ε-amino group of Lys41 is essential for the enzyme's function, specifically in stabilizing the transition state of the RNA cleavage reaction. nih.govproteopedia.org The ability to synthesize and study specific fragments like peptide (41-61) has thus provided profound insights into the intricate functional mechanisms of RNase A. rsc.org

Interactive Data Tables

Table 1: Key Properties of Bovine Pancreatic Ribonuclease A

| Property | Value | Reference |

| Amino Acid Residues | 124 | virginia.edu |

| Molecular Weight | ~13.7 kDa | nih.gov |

| Isoelectric Point (pI) | ~8.64 | virginia.edu |

| Optimal pH for Activity | ~8.0 | mybiosource.com |

| Nobel Prizes Awarded | 2 | wikipedia.org |

Table 2: Important Residues in RNase A Catalysis

| Residue | Location | Role in Catalysis | Reference |

| Histidine 12 (His12) | Active Site | General acid-base catalyst | proteopedia.org |

| Histidine 119 (His119) | Active Site | General acid-base catalyst | proteopedia.org |

| Lysine 41 (Lys41) | Active Site | Transition state stabilization | nih.govproteopedia.org |

| Glutamine 11 (Gln11) | P1 Subsite | Substrate binding | virginia.edu |

| Phenylalanine 120 (Phe120) | R1 Subsite | van der Waals contact with pyrimidine (B1678525) base | virginia.edu |

Properties

CAS No. |

133080-20-3 |

|---|---|

Molecular Formula |

C100H162N28O32S |

Molecular Weight |

2300.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C100H162N28O32S/c1-46(2)36-61(85(144)110-51(11)80(139)115-65(40-74(137)138)89(148)125-76(48(5)6)94(153)113-57(27-30-70(104)132)82(141)109-52(12)81(140)123-75(47(3)4)97(156)122-68(44-161)92(151)121-66(42-129)90(149)112-58(28-31-71(105)133)83(142)114-60(100(159)160)25-18-20-34-102)116-91(150)67(43-130)120-84(143)59(29-32-73(135)136)111-86(145)63(38-55-41-107-45-108-55)118-95(154)77(49(7)8)124-87(146)62(37-54-22-15-14-16-23-54)117-98(157)79(53(13)131)127-88(147)64(39-72(106)134)119-96(155)78(50(9)10)126-93(152)69-26-21-35-128(69)99(158)56(103)24-17-19-33-101/h14-16,22-23,41,45-53,55-69,75-79,129-131,161H,17-21,24-40,42-44,101-103H2,1-13H3,(H2,104,132)(H2,105,133)(H2,106,134)(H,109,141)(H,110,144)(H,111,145)(H,112,149)(H,113,153)(H,114,142)(H,115,139)(H,116,150)(H,117,157)(H,118,154)(H,119,155)(H,120,143)(H,121,151)(H,122,156)(H,123,140)(H,124,146)(H,125,148)(H,126,152)(H,127,147)(H,135,136)(H,137,138)(H,159,160)/t51-,52-,53+,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,75-,76-,77-,78-,79-/m0/s1 |

InChI Key |

GELHJSZTSGVPPU-AHFUPFRRSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)N |

sequence |

KPVNTFVXESLADVQAVCSQK |

Synonyms |

ovine ribonuclease peptide (41-61) RNase 41-61 |

Origin of Product |

United States |

Structural Characterization of Bovine Ribonuclease Peptide 41 61 Within the Native Rnase a Fold

Positional Analysis of Peptide (41-61) within the RNase A Tertiary Structure

The 41-61 peptide fragment is strategically located within the tertiary structure of RNase A, a relatively small protein of 124 residues. chemeurope.comnih.gov This region is part of a complex fold characterized by alpha-helices and beta-sheets, which create a deep cleft for binding RNA substrates. chemeurope.comwikipedia.org

Conformational States and Dynamics of the (41-61) Segment

While the β-strand portion (residues 42-45) provides a degree of rigidity, the remainder of the 41-61 segment exists as a more flexible loop structure. virginia.edunih.gov Protein loops are known to exhibit a range of conformational states and are often involved in biological function. nih.govacs.org In RNase A, the loop containing residues 41-61 demonstrates conformational dynamics, which are believed to be important for the enzyme's catalytic cycle, including substrate binding and product release. nih.gov The flexibility of this loop is influenced by its interactions with the surrounding solvent and other parts of the protein. nih.gov

Inter-Residue Interactions and Local Stabilizing Elements within the (41-61) Region and its Proximate Environment

The conformation of the 41-61 peptide is stabilized by a network of both covalent and non-covalent interactions with other parts of the RNase A molecule.

Relationship to Disulfide Bonds (e.g., Cys40-Cys95 and Cys65-Cys72)

RNase A is characterized by the presence of four crucial disulfide bonds that are critical for maintaining its native structure. virginia.eduwisc.edunih.gov The 41-61 peptide region is directly influenced by two of these covalent crosslinks.

| Disulfide Bond | Residues Involved | Location Relative to Peptide (41-61) | Primary Contribution |

|---|---|---|---|

| Cys40-Cys95 | Cysteine 40 and Cysteine 95 | Immediately preceding the peptide | Catalytic activity, proper alignment of Lys41 wisc.edunih.gov |

| Cys65-Cys72 | Cysteine 65 and Cysteine 72 | Proximal to the peptide | Local loop structure stabilization wikiwand.comwisc.edu |

| Cys26-Cys84 | Cysteine 26 and Cysteine 84 | Distant from the peptide | Overall conformational stability virginia.eduwisc.edunih.gov |

| Cys58-Cys110 | Cysteine 58 and Cysteine 110 | Distant from the peptide | Overall conformational stability virginia.eduwisc.edunih.gov |

Intramolecular Hydrogen Bonding Networks Involving Residues 41-61

The structure of the 41-61 region is further stabilized by a network of intramolecular hydrogen bonds. These non-covalent interactions are critical for defining the precise architecture of the active site and ensuring the correct orientation of catalytic residues.

| Residue | Interacting Partner(s) | Significance |

|---|---|---|

| Lysine (B10760008) 41 | Substrate (phosphoryl oxygen) | Catalytic role in stabilizing the transition state virginia.edu |

| Threonine 45 | Aspartate 83, Substrate base | Mediates nucleotide specificity nih.gov |

| Asparagine 44 | Water molecules, other active site residues | Contributes to active site architecture nih.gov |

Enzymatic and Catalytic Contributions of Bovine Ribonuclease Peptide 41 61 Constituent Residues

Role of Lysine (B10760008) 41 in RNase A Catalysis

Lysine 41 is a functionally critical residue located within the active site of RNase A. virginia.edu Its significance stems from its direct involvement in the chemical reactions that lead to the cleavage of ribonucleic acid (RNA).

Functional Assignment within the RNase A Active Site Mechanism

The catalytic mechanism of RNase A involves a two-step process of transphosphorylation and hydrolysis, facilitated by key amino acid residues in the active site. Within this mechanism, Lys41 is proposed to function primarily in stabilizing the transition state. raineslab.com The active site of RNase A features a cleft where substrate binding and catalysis occur. The key catalytic residues, in addition to Lys41, are Histidine 12 (His12) and Histidine 119 (His119). virginia.edu His12 acts as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose sugar, which then initiates a nucleophilic attack on the adjacent phosphorus atom. youtube.com Simultaneously, His119 acts as a general acid, protonating the 5'-oxygen of the leaving group to facilitate cleavage of the P-O5' bond. youtube.com

Lys41's role is distinct from the acid-base catalysis performed by the histidine residues. It is positioned to interact with the negatively charged non-bridging phosphoryl oxygens of the RNA substrate. virginia.edu This interaction is crucial for stabilizing the build-up of negative charge that occurs in the pentacoordinate transition state of the phosphoryl group during the reaction. virginia.eduraineslab.com This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of RNA cleavage. The importance of Lys41 is underscored by the fact that its chemical modification or replacement leads to a significant loss of enzymatic activity. nih.govresearchgate.net

Contribution to Substrate Binding and Transition State Stabilization

The primary contribution of Lys41 to catalysis is the stabilization of the transition state through electrostatic interactions and hydrogen bonding. raineslab.comraineslab.com The positively charged ε-amino group of the lysine side chain forms a hydrogen bond with one of the non-bridging phosphoryl oxygens of the substrate. virginia.eduraineslab.com This interaction is not just a simple coulombic attraction but a precisely oriented hydrogen bond that is stronger in the transition state than in the initial enzyme-substrate complex. raineslab.com

Studies involving site-directed mutagenesis, where Lys41 was replaced with other amino acids, have provided significant insights into its role. For instance, replacing Lys41 with a cysteine residue (K41C) results in a 10^5-fold decrease in the catalytic efficiency (kcat/KM) of the enzyme. nih.gov Further chemical modifications of the introduced cysteine have demonstrated that the presence of a positive charge and the ability to donate a single hydrogen bond at this position are critical for catalysis. raineslab.comnih.gov

The interaction between Lys41 and the transition state is highly specific. While it plays a crucial role in stabilizing the transition state of RNA cleavage, its interaction with substrate analogs like uridine (B1682114) 2',3'-cyclic vanadate, which mimics the transition state, is not perfectly analogous. raineslab.com This suggests a fine-tuned interaction that is optimal for the true enzymatic transition state.

Modulation of RNase A Enzymatic Activity through Modifications within the (41-61) Region

The enzymatic activity of RNase A can be significantly modulated by chemical modifications within the peptide (41-61) region, particularly at the critical Lys41 residue. These modifications have been instrumental in elucidating the functional role of this residue and in creating versions of the enzyme with altered catalytic properties.

Specific chemical modifications targeting Lys41 have been shown to drastically reduce or abolish enzymatic activity. For example, guanidination of all lysine residues except Lys41 results in a still active enzyme, whereas the complete guanidination, including Lys41, leads to a loss of activity, highlighting the unique importance of Lys41. nih.gov Similarly, carboxymethylation of Lys41 significantly decreases the enzyme's interaction with the ribonuclease inhibitor. nih.gov

Site-directed mutagenesis has been a powerful tool to probe the function of the 41-61 region. Replacing Lys41 with residues that cannot provide the same electrostatic and hydrogen bonding contributions, such as alanine (B10760859), leads to a dramatic reduction in catalytic efficiency. wisc.edu Conversely, introducing a cysteine at position 41 allows for subsequent chemical modifications to introduce non-natural amino acid side chains. This semisynthetic approach has enabled a detailed analysis of the structural and chemical requirements at this position for optimal catalysis. nih.gov For instance, creating a series of alkylated cysteine derivatives at position 41 has shown that the catalytic efficiency is inversely correlated with the pKa of the side chain at this position, further supporting the role of Lys41 in donating a hydrogen bond to the transition state. nih.gov

Cross-linking studies have also provided insights into the structural and functional importance of this region. Chemically cross-linking Lys41 to another lysine residue, Lys7, using dinitrophenylene has been shown to catalytically inactivate the enzyme but also to significantly increase its thermostability. beta-sheet.orgresearchgate.net

The following table summarizes the effects of some modifications at position 41 on the catalytic activity of RNase A.

| Modification at Position 41 | Effect on Catalytic Activity (kcat/KM) | Reference |

| Wild-type (Lysine) | 100% (Reference) | nih.gov |

| Cysteine (K41C) | 10^-5 fold decrease | nih.gov |

| Arginine (K41R) | Significantly lower than wild-type | nih.gov |

| Alanine | >10^4 fold decrease | wisc.edu |

| Guanidination | Loss of activity | nih.gov |

| Carboxymethylation | Decreased interaction with inhibitor | nih.gov |

Cooperative Interactions of Lysine 41 with Other Catalytic Residues (His12, His119)

The catalytic prowess of RNase A does not rely on individual residues in isolation but on the cooperative and precisely orchestrated actions of the key active site residues: Lys41, His12, and His119. virginia.edu These three residues form a catalytic triad (B1167595) that works in concert to efficiently cleave RNA.

His12 and His119 are the primary acid-base catalysts in the reaction. youtube.com His12, acting as a general base, deprotonates the 2'-hydroxyl of the ribose, enhancing its nucleophilicity for the attack on the adjacent phosphorus atom. virginia.eduyoutube.com His119, acting as a general acid, protonates the 5'-oxygen of the leaving group, facilitating the cleavage of the phosphodiester bond. virginia.eduyoutube.com The pKa values of these histidine residues are crucial for their function and are influenced by the local protein environment. virginia.edu

Lys41's role in stabilizing the negatively charged transition state is intimately linked to the actions of His12 and His119. As His12 promotes the nucleophilic attack, a pentacoordinate transition state with a significant negative charge on the phosphoryl oxygens is formed. virginia.edu It is at this critical juncture that Lys41 provides electrostatic stabilization through a strong hydrogen bond, lowering the energy barrier for the reaction to proceed. virginia.eduraineslab.comraineslab.com In essence, Lys41 facilitates the charge redistribution that is a consequence of the proton transfers mediated by the two histidine residues.

Furthermore, there is evidence to suggest that Lys41 may assist in the deprotonation of the 2'-hydroxyl group by His12, thereby enhancing this initial step of the catalytic cycle. virginia.edu The intricate positioning of these three residues within the active site, as revealed by X-ray crystallography, underscores their cooperative nature. virginia.edu Any disruption to this spatial arrangement or the chemical nature of any of these residues, including those in the 41-61 region, can lead to a significant impairment of the enzyme's catalytic function. researchgate.netwisc.edu

Intermolecular Interactions Involving Bovine Ribonuclease Peptide 41 61

Binding to Endogenous Ribonuclease Inhibitors

The interaction between bovine ribonuclease A (RNase A) and its endogenous inhibitors is a crucial regulatory mechanism. The peptide fragment (41-61) contains key residues that are directly involved in this binding process.

Identification of Lysine (B10760008) Residues (41, 61) as Protected Sites in Inhibitor Binding Domains

Studies involving chemical modification have been instrumental in identifying the amino acid residues at the interface between RNase A and its inhibitor. Specifically, lysine residues at positions 41 and 61 have been identified as being protected by the ribonuclease inhibitor from chemical modification. nih.gov In experiments using methyl acetimidate to amidinate available lysine residues, it was found that in the complex of RNase A and human placental RNase inhibitor, lysine residues 7, 31, 41, 61, and 91 were fully protected from this modification. nih.gov This protection indicates their location within the binding domain for the inhibitor. nih.gov

Furthermore, in the presence of poly(A), which also binds to RNase A, lysine residues 41 and 61 remained fully protected from amidination by the inhibitor, while the protection of other lysine residues was only partial. nih.gov This highlights the central role of lysines 41 and 61 in the direct interaction with the ribonuclease inhibitor. nih.gov

Molecular Basis of Peptide (41-61) Involvement in Inhibitor Recognition

The involvement of the (41-61) peptide region in inhibitor recognition is further underscored by the fact that Lysine-41 is a critical residue for the catalytic activity of RNase A. virginia.edu The ribonuclease inhibitor exerts its function by sterically blocking the active site of the enzyme. nih.gov Many of the amino acid residues on RNase A that are important for binding and catalysis are also the ones that interact with the inhibitor. nih.gov

The loss of positive charges on lysine residues through carbamylation significantly weakens the interaction between RNase A and its inhibitor, with a 90% decrease in interaction after modifying only three lysine residues. researchgate.net This demonstrates the importance of the electrostatic interactions involving these lysine residues. The protection of Lysine-41 by the bound inhibitor from reagents that would normally inactivate the enzyme further confirms its participation in the binding interface. researchgate.net

Interaction with Major Histocompatibility Complex (MHC) Molecules

The bovine ribonuclease peptide (41-61) is also recognized as an antigenic peptide, meaning it can be presented by Major Histocompatibility Complex (MHC) molecules to T-cells, initiating an immune response.

Specificity and Affinity of Ribonuclease-(41-61) Binding to MHC Class II Molecules (e.g., I-Ak)

The peptide fragment (41-61) of bovine ribonuclease binds specifically to the murine MHC class II molecule I-Ak. pnas.orgresearchgate.netnih.gov This interaction is a key step in the presentation of this peptide to T-helper cells. The specificity of this binding is highlighted by the fact that T-cell receptors have been identified that are specific for the complex of ribonuclease (41-61) and the I-Ak molecule. nih.gov While detailed quantitative affinity data for this specific interaction is not extensively documented in the provided results, the ability of the peptide to stimulate T-cells at certain concentrations implies a functionally significant affinity. pnas.org

A mutational analysis of the I-Ak molecule has helped to delineate the residues that are crucial for contacting antigenic peptides like the bovine ribonuclease peptide (41-61). nih.gov This provides strong evidence that the binding site on a class II molecule can be modeled on the known crystal structure of a class I molecule. nih.gov

| Peptide | MHC Molecule | Binding Characteristics |

| Bovine Ribonuclease (41-61) | I-Ak | Specific binding, capable of stimulating a T-cell response. pnas.orgnih.gov |

Environmental Factors Influencing Peptide-MHC Binding: pH Dependence

The binding of peptides to MHC class II molecules is significantly influenced by environmental factors, most notably pH. Research has demonstrated that the binding of ribonuclease-(41-61) to I-Ak is enhanced at an acidic pH. pnas.org This is physiologically relevant as the loading of peptides onto MHC class II molecules typically occurs in the acidic environment of endosomes. nih.gov

Studies have shown that the association rate of peptides with MHC class II molecules can be up to 40-fold greater at pH 5.0 compared to neutral pH. nih.gov This increased binding at acidic pH suggests a change in the affinity of the peptide for the MHC molecule. pnas.org The pH dependence of binding can also be a determinant of the immunodominance of certain peptide epitopes. pnas.org

| Peptide | MHC Molecule | pH Condition | Effect on Binding |

| Ribonuclease-(41-61) | I-Ak | Acidic pH (e.g., 5.5) | Increased binding. pnas.org |

| Ribonuclease-(41-61) | I-Ak | Neutral pH (e.g., 7.4) | Lower binding compared to acidic pH. pnas.org |

Potential for Other Biologically Relevant Protein-Protein Interactions

While the interactions with ribonuclease inhibitors and MHC molecules are well-documented, the potential for other biologically relevant protein-protein interactions involving the bovine ribonuclease peptide (41-61) or the parent protein exists. For instance, bovine pancreatic RNase A has been shown to interact with the Ku70/Ku80 heterodimer, a protein complex involved in DNA repair and other cellular processes. nih.gov Molecular docking studies have indicated that RNase A can form a complex with this heterodimer, which may be a mechanism for its cellular entry and intracellular trafficking. nih.gov Although these studies were conducted with the full-length protein, it is conceivable that specific regions, such as the (41-61) peptide, could contribute to such interactions.

Furthermore, the surface of RNase A has multiple subsites that interact with its RNA substrate, involving numerous amino acid residues. nih.gov While these are interactions with a nucleic acid, they demonstrate the capacity of the protein's surface, which includes the (41-61) region, to engage in specific molecular recognitions that could extend to other proteins.

Methodological Approaches for Investigating Bovine Ribonuclease Peptide 41 61

Chemical Synthesis and Analog Design

The generation of the bovine ribonuclease peptide (41-61) and its analogs for research purposes relies heavily on chemical synthesis, which allows for precise control over the amino acid sequence and the introduction of specific modifications.

Solid-Phase Peptide Synthesis for Generation of (41-61) and its Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing the (41-61) peptide and its variants. 20.210.105nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. 20.210.105 The process begins with the C-terminal amino acid of the desired peptide being anchored to a resin. nobelprize.org Subsequently, a cycle of deprotection of the N-terminal protecting group and coupling of the next protected amino acid is repeated until the entire peptide sequence is assembled. nobelprize.org

A common strategy employed is the use of 9-fluorenylmethyloxycarbonyl (Fmoc) for temporary protection of the α-amino group of the amino acids. nih.govnih.gov The Fmoc group is base-labile and can be removed under mild conditions, which helps in preserving the integrity of the growing peptide chain. nih.gov Permanent protecting groups are used for the side chains of reactive amino acids, which are then removed at the final step of the synthesis using a strong acid, concurrently cleaving the peptide from the resin support. nobelprize.org

The synthesis of analogs of the (41-61) peptide can be readily achieved by incorporating non-natural or modified amino acids at specific positions in the sequence during SPPS. nih.gov For instance, analogs can be designed to study the role of a particular residue in the peptide's function or to enhance its stability. One example in the context of the parent protein, ribonuclease A, involved the synthesis of large C-terminal peptides where Proline-93 was substituted with L-5,5-dimethylproline to constrain the peptide bond to a specific conformation. nih.gov This highlights how SPPS can be a powerful tool for creating specific structural modifications.

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) of Bovine Ribonuclease Peptide (41-61)

| Step | Description |

| Resin Functionalization | The C-terminal amino acid of the (41-61) peptide is attached to a solid support resin. |

| Deprotection | The temporary N-terminal protecting group (e.g., Fmoc) is removed. |

| Coupling | The next N-terminally protected amino acid is activated and coupled to the free amino group of the growing peptide chain. |

| Washing | Excess reagents and by-products are washed away from the resin-bound peptide. |

| Repeat Cycle | The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence. |

| Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. |

| Purification | The crude peptide is purified, typically by high-performance liquid chromatography (HPLC). |

Strategies for Site-Specific Chemical Modification and Labeling (e.g., cross-linking reactivity)

Site-specific chemical modification and labeling are crucial for studying the structure-function relationships of the bovine ribonuclease peptide (41-61). researchgate.net These techniques allow for the introduction of probes, such as fluorescent labels or cross-linking agents, at defined positions within the peptide sequence.

One approach to achieve site-specificity is through the incorporation of a unique reactive handle, such as a cysteine residue, during SPPS. uzh.ch The sulfhydryl group of cysteine can then be selectively targeted for modification. Another strategy involves the chemical modification of specific amino acid side chains that are naturally present in the peptide. For example, the ε-amino group of lysine (B10760008) residues, such as the catalytically important Lysine-41 within the (41-61) sequence of the parent protein, is a common target for modification. nih.govresearchgate.net

Chemical cross-linking can be employed to identify residues that are in close proximity in the folded structure or at the interface of a peptide-protein complex. In a study on a related system, an azobenzene-derived photoswitch was covalently cross-linked to two different sites of the S-peptide of RNase S to modulate its helical content and binding affinity. uzh.ch This demonstrates how cross-linking can be used to probe and control peptide conformation and interactions.

The reactivity of specific residues can also be probed to understand their role in biological interactions. For instance, in the full ribonuclease A protein, modification of lysine residues by carbamylation, which removes the positive charge, significantly decreased the interaction with the ribonuclease inhibitor, highlighting the importance of these charged residues in binding. researchgate.net

Spectroscopic Techniques for Conformational and Interaction Analysis

A suite of spectroscopic techniques is employed to investigate the conformational properties of the bovine ribonuclease peptide (41-61) and its interactions with other molecules.

Application of Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. units.it It measures the differential absorption of left and right circularly polarized light. units.it The far-UV CD spectrum (typically 190-250 nm) provides information about the peptide backbone conformation, such as the presence of α-helices, β-sheets, and random coils. units.itsemanticscholar.org

The near-UV CD spectrum (250-320 nm) is sensitive to the environment of aromatic amino acid side chains (tyrosine, tryptophan, and phenylalanine) and disulfide bonds, providing insights into the tertiary structure of a protein. units.itsemanticscholar.org While the (41-61) peptide itself lacks aromatic residues, this technique is highly relevant for studying its interaction with the larger S-protein of ribonuclease S or other binding partners that do contain such residues.

Table 2: Typical CD Wavelengths and Corresponding Secondary Structures

| Wavelength (nm) | Secondary Structure Feature |

| ~222 and ~208 | α-Helix (negative bands) |

| ~195 | α-Helix (positive band) |

| ~218 | β-Sheet (negative band) |

| ~195 | β-Sheet (positive band) |

| <200 | Random Coil (strong negative band) |

Use of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. nmims.edu For the bovine ribonuclease peptide (41-61), NMR can provide detailed information about the conformation of each amino acid residue.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify the spin systems of the amino acids in the peptide. nmims.edunih.gov Subsequently, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed to identify protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for structure calculation. nih.gov

The solution structure of the entire bovine pancreatic ribonuclease A has been determined using NMR, and these studies have shown that the structure in solution is very similar to that in the crystalline state. nih.gov Such studies provide a framework for understanding the conformation of its fragments, including the (41-61) peptide. NMR can also be used to map the binding interface between the peptide and its interacting partners by monitoring changes in the chemical shifts of specific residues upon complex formation.

Fluorescence Spectroscopy in Binding and Kinetic Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the binding and kinetics of peptide interactions. nih.gov This method often relies on intrinsic fluorophores, such as tryptophan and tyrosine residues, or extrinsic fluorescent probes that are chemically attached to the peptide. nih.govacs.org

Bovine ribonuclease A contains tyrosine residues but no tryptophan. acs.org The fluorescence of tyrosine can be monitored to detect changes in its local environment upon binding of the (41-61) peptide to a target molecule. acs.org A shift in the emission maximum or a change in fluorescence intensity can provide information about the binding event and can be used to determine binding affinities. acs.org

In cases where intrinsic fluorescence is weak or absent in the peptide of interest, an extrinsic fluorescent probe can be introduced. nih.gov For example, a fluorescently labeled peptide can be used in fluorescence correlation spectroscopy (FCS) to measure its binding to lipid vesicles or other large molecules. nih.gov FCS measures fluctuations in fluorescence intensity in a very small observation volume to determine the diffusion coefficient of the fluorescently labeled species, which changes upon binding to a larger partner. nih.gov This allows for the determination of binding constants even at very low peptide concentrations. nih.gov

Mass Spectrometry for Peptide Characterization and Modification Mapping

Mass spectrometry stands as a cornerstone technique for the detailed analysis of peptides and proteins, enabling precise determination of mass, sequence, and post-translational modifications.

Identification of Lysine Modification Sites within the (41-61) Region

The reactivity of lysine residues within a protein is a critical factor in chemical modification studies. In the context of bovine ribonuclease A, mass spectrometry has been instrumental in identifying which lysine residues are accessible and reactive to modifying agents.

One study utilized a combination of enzymatic digestion and mass spectrometric analysis to probe the modification of ribonuclease A. nih.gov Through techniques like electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI/FTICR-MS) and high-performance liquid chromatography coupled with electrospray ionization quadrupole ion trap mass spectrometry (HPLC/ESI/QIT-MS), researchers were able to pinpoint specific sites of modification. nih.gov

Interestingly, the investigation revealed that not all lysine residues are equally reactive. The study demonstrated that under the experimental conditions used, lysine residues at positions 41 and 61, which are located within the (41-61) peptide region, were found to be unreactive towards the coupling reagent 4-succinimidyloxycarbonyl-methyl-α-[2-pyridyldithio]-toluene (SMPT). nih.gov In contrast, other lysine residues, such as those at positions 1 and 37, showed high reactivity. nih.gov This differential reactivity highlights the influence of the local structural environment on the accessibility and chemical behavior of individual amino acid residues.

Proteomic approaches have further refined the ability to identify modified lysine residues. nih.gov Techniques involving the digestion of ubiquitinated proteins and subsequent analysis by matrix-assisted laser desorption/ionization–time of flight (MALDI-TOF) mass spectrometry allow for the precise identification of ubiquitination sites on lysine residues. tandfonline.comtandfonline.com

Table 1: Reactivity of Lysine Residues in Bovine Ribonuclease A

| Lysine Residue Position | Reactivity towards SMPT |

|---|---|

| 1 | Highly Reactive |

| 37 | Highly Reactive |

| 41 | Unreactive |

| 61 | Unreactive |

| 104 | Unreactive |

Data sourced from a study on the chemical modification of ribonuclease A. nih.gov

Analysis of Peptide-Protein Complex Formation

The interaction between peptides and proteins is fundamental to numerous biological processes. The ribonuclease S system, which is formed by the non-covalent association of the S-peptide (residues 1-20) and the S-protein (residues 21-124) of ribonuclease A, serves as a classic model for studying such interactions. uzh.ch While the (41-61) region is part of the S-protein, the principles of analyzing peptide-protein complexes are broadly applicable.

Studies have shown that a fusion protein containing the S-peptide can form a stable and catalytically active complex with the S-protein. nih.gov This complex formation can be characterized by techniques like affinity chromatography, demonstrating the specific binding between the peptide and protein components. nih.gov

Furthermore, the binding of peptides to Major Histocompatibility Complex (MHC) molecules is a critical event in the immune response. Research has investigated the binding of a ribonuclease-derived peptide, encompassing residues (41-61), to I-Ak molecules, a type of class II MHC. pnas.org These studies are crucial for understanding how peptide antigens are presented to T-cells.

Computational and Molecular Modeling Studies

Computational and molecular modeling techniques provide powerful in silico tools to complement experimental data, offering detailed insights into the structural and dynamic properties of peptides.

Ab Initio Modeling of Peptide Loops Corresponding to the (41-61) Region

Ab initio modeling methods aim to predict the three-dimensional structure of a peptide or protein from its amino acid sequence without relying on experimental templates. nih.gov These approaches are particularly valuable for modeling flexible regions like loops, which often lack a well-defined structure in crystallographic studies.

The prediction of loop conformations is a significant challenge in protein structure prediction. researchgate.net Various ab initio methods have been developed, employing energy-based conformational searches to generate and evaluate possible loop structures. For loops of medium to large size, such as the 21-residue span of the (41-61) region, specialized computational procedures have been developed. These methods often involve dividing the protein into a known core and variable loop regions to predict plausible Cα traces. researchgate.net The accuracy of these predictions is a continuous area of research, with ongoing improvements in algorithms and scoring functions. nih.govplos.orgresearchgate.net

Molecular Dynamics Simulations to Explore Peptide Conformational Space

Molecular dynamics (MD) simulations offer a dynamic view of peptide and protein behavior, allowing researchers to explore the conformational landscape available to a molecule over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can reveal subtle but functionally important changes in protein conformation that may occur below the melting temperature. nih.govwashington.edu

All-atom, explicit-solvent MD simulations of bovine pancreatic ribonuclease A have been performed to investigate its thermal pretransition and conformational changes. nih.gov These simulations can identify shifts in native contacts, hydrogen bonding patterns, and backbone conformation. nih.gov For instance, simulations have shown that at elevated temperatures, nonnative helical segments can form in certain regions of the protein. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Bovine ribonuclease peptide (41-61) |

| 4-succinimidyloxycarbonyl-methyl-α-[2-pyridyldithio]-toluene (SMPT) |

| Lysine |

| S-peptide |

| S-protein |

Role in Immunological Recognition and Antigen Presentation

Identification of Epitopic Regions within Bovine RNase A Relevant to T-cell Recognition

The identification of specific regions within a protein that can elicit a T-cell response, known as T-cell epitopes, is a crucial step in understanding immune recognition. Early studies aimed at mapping the T-cell epitopes of bovine ribonuclease A (RNase A) utilized T-cell hybridomas, which are immortalized T-cells that can be maintained and studied in culture.

Researchers generated T-cell hybridomas specific for bovine RNase A and used them to screen various fragments of the protein. One such T-cell hybridoma, designated TS12, was found to recognize bovine RNase A only after it had been processed by APCs, indicating that a specific peptide fragment was being presented. researchgate.net Through the testing of tryptic fragments of RNase A, the immunogenic determinant recognized by the TS12 hybridoma was successfully localized to the peptide spanning amino acid residues 40-61. researchgate.net

Further investigation using synthetic peptides narrowed down the core epitopic region. It was demonstrated that a shorter, 14-amino acid peptide, RNase(43-56), contained all the necessary components to stimulate the TS12 T-cell hybridoma, pinpointing this segment as the primary T-cell epitope within the 41-61 region for this specific T-cell clone. researchgate.net Other studies have also predicted antigenic regions within bovine ribonuclease, with one method identifying the 46-57 region as potentially antigenic. ucl.ac.uk

| Peptide Designation | Amino Acid Sequence | Relevance |

|---|---|---|

| RNase(40-61) | (Sequence not provided in sources) | Initial tryptic fragment identified as containing the T-cell epitope. researchgate.net |

| RNase(43-56) | VNTFVHESLADVQA | Minimal synthetic peptide shown to contain full stimulatory capacity for the TS12 T-cell hybridoma. researchgate.netunl.edu |

Antigenic Properties of Ribonuclease Peptide (41-61) as a T-Cell Epitope

The antigenicity of the ribonuclease peptide (41-61), and more specifically the (43-56) core, is intrinsically linked to its ability to be presented by MHC class II molecules and subsequently recognized by T-cell receptors (TCRs). The recognition of this peptide by T-cells is highly specific and is restricted by the I-Ak MHC class II molecule, meaning that only APCs expressing this particular MHC allele can present the peptide effectively to the corresponding T-cells. researchgate.netcapes.gov.br

A fascinating aspect of the antigenicity of this peptide lies in the concept of self/non-self discrimination. When the sequence of the bovine RNase(43-56) peptide was compared to the equivalent region in the self (murine) ribonuclease, a single amino acid difference was discovered at position 50. The bovine peptide contains a proline at this position, while the murine sequence has a serine. researchgate.net This seemingly minor change has profound immunological consequences. Functional and direct binding assays have demonstrated that the substitution of proline for serine at position 50 completely abolishes the peptide's ability to bind to the I-Ak molecule. researchgate.net This finding elegantly illustrates that the basis for distinguishing self from non-self can occur at the level of MHC binding, preventing the presentation of self-peptides and thus avoiding an autoimmune response.

The binding of the RNase(41-61) peptide to the I-Ak molecule is also influenced by the pH of the environment. Optimal binding occurs at an acidic pH of 5.5-6.0, which is characteristic of the endosomal compartments within APCs where peptide loading onto MHC class II molecules typically takes place. annualreviews.org This suggests that the conditions within the antigen processing pathway are finely tuned to promote the formation of immunogenic peptide-MHC complexes.

Mechanistic Insights into T-Cell Receptor Recognition and Immune Response Mediated by Peptide-MHC Presentation

The interaction between the TCR and the peptide-MHC complex is a highly specific, three-way molecular handshake that initiates the T-cell immune response. Detailed studies using synthetic peptide analogues with single amino acid substitutions have provided remarkable insights into the critical residues of the RNase(43-56) peptide involved in this interaction.

Four amino acid positions within the RNase(43-56) peptide were identified as being essential for the formation of the antigenic determinant: Phenylalanine-46 (Phe-46), Valine-47 (Val-47), Histidine-48 (His-48), and Leucine-51 (Leu-51). nih.gov Further functional assays helped to dissect the specific roles of these key residues. It was determined that Phe-46 is directly involved in contacting the TCR, serving as a primary recognition point for the T-cell. In contrast, His-48 and Leu-51 were found to be crucial for either binding to the I-Ak molecule or for maintaining the correct conformation of the peptide within the MHC binding groove. nih.gov These residues are often referred to as MHC anchor residues.

| Position | Amino Acid | Role in T-cell Recognition |

|---|---|---|

| 46 | Phenylalanine (Phe) | TCR Contact Residue nih.gov |

| 47 | Valine (Val) | Essential for Determinant Formation nih.gov |

| 48 | Histidine (His) | MHC Anchor or Conformational Residue nih.gov |

| 51 | Leucine (Leu) | MHC Anchor or Conformational Residue nih.gov |

To further investigate the immune response to this peptide, a powerful research tool was developed: a mouse strain that is transgenic for a TCR originally isolated from a T-cell clone specific for the bovine ribonuclease peptide (41-61) presented by the I-Ak molecule. capes.gov.br In these "KRN" transgenic mice, a majority of the T-cells express a TCR that is pre-programmed to recognize the RNase(41-61) peptide. researchgate.netcapes.gov.br

Upon engagement of the TCR with the RNase(41-61)/I-Ak complex, a cascade of intracellular signaling events is triggered within the T-cell, leading to its activation. This process typically involves the activation of protein tyrosine kinases, the generation of second messengers, and the activation of transcription factors, ultimately resulting in T-cell proliferation, differentiation, and the production of cytokines, which are signaling molecules that orchestrate the broader immune response. Studies with T-cells from KRN transgenic mice have shown that they mount a weaker response to allogeneic APCs compared to the strong reactivity observed when stimulated with the bovine RNase peptide presented by I-Ak-expressing APCs. researchgate.net

Interestingly, when these KRN TCR transgenic mice were crossed with the non-obese diabetic (NOD) mouse strain, which expresses the I-Ag7 MHC class II molecule, the offspring unexpectedly developed a severe and spontaneous arthritis that shares many features with human rheumatoid arthritis. capes.gov.br This was found to be due to a cross-reactivity of the transgenic TCR, which not only recognizes the bovine ribonuclease peptide with I-Ak but also recognizes a self-peptide from glucose-6-phosphate isomerase (GPI) when presented by the I-Ag7 molecule. capes.gov.br This serendipitous finding has provided a valuable model for studying the mechanisms of autoimmune disease initiated by T-cell cross-reactivity.

Future Directions and Advanced Research Perspectives on Bovine Ribonuclease Peptide 41 61

Advancements in Peptide Engineering for Targeted Functional Modulation

Peptide engineering of fragments derived from bovine ribonuclease, including the 41-61 region, holds considerable promise for the development of novel therapeutic and diagnostic tools. The high-affinity interaction between different fragments of RNase A, such as the S-protein (residues 21-124) and the S-peptide (residues 1-20), has already been exploited to create molecular vehicles for targeted drug delivery. nih.govraineslab.com This principle can be extended to other peptide fragments like the 41-61 peptide.

Future research in this area will likely focus on:

Site-Specific Modifications: Introducing specific mutations or chemical modifications within the 41-61 peptide sequence to enhance its binding affinity, stability, or to introduce novel functionalities. For instance, replacing specific amino acids could modulate its interaction with other proteins or cellular components.

Fusion Proteins: Creating fusion proteins where the 41-61 peptide is linked to other biologically active molecules, such as antibodies, enzymes, or toxins. This approach could be used to target specific cell types or tissues, thereby increasing the efficacy and reducing the side effects of therapeutic agents.

Conformational Control: Engineering the peptide to adopt specific secondary structures (e.g., alpha-helix, beta-sheet) to optimize its biological activity. The conformation of a peptide is often critical for its function, and controlling this aspect can lead to more potent and specific molecules.

Table 1: Examples of Engineered Ribonuclease Fragments and Their Applications

| Engineered Fragment | Modification | Application | Reference |

| S-protein (16-124) | Replacement of alanine-122 with cysteine | Site-specific conjugation for targeted drug delivery | nih.gov |

| S-peptide (S15) | Fusion to a target protein | Affinity purification of fusion proteins | raineslab.com |

| D14N S15 | Aspartate-14 to asparagine mutation in S15 | Affinity purification under non-denaturing conditions | raineslab.com |

Elucidation of Previously Uncharacterized Biological Functions Beyond Canonical Roles

While the primary role of ribonuclease A is the catalytic cleavage of RNA, its fragments may possess biological functions independent of this enzymatic activity. virginia.edu The bovine ribonuclease peptide (41-61) has been implicated in immunological responses, specifically in the context of T-cell activation. nih.gov

Key areas for future investigation include:

Immunomodulatory Effects: Further exploring the interaction of the 41-61 peptide with components of the immune system, such as major histocompatibility complex (MHC) molecules and T-cell receptors. nih.govpnas.org This could reveal novel mechanisms of immune recognition and potentially lead to the development of immunotherapies. For example, studies have shown that this peptide can be presented by MHC class II molecules, leading to T-cell responses. nih.gov

Cellular Uptake and Trafficking: Investigating the mechanisms by which the 41-61 peptide enters cells and its subsequent intracellular fate. Understanding these processes is crucial for designing effective drug delivery systems based on this peptide.

Interaction with Other Proteins and Receptors: Identifying novel binding partners for the 41-61 peptide. This could uncover previously unknown signaling pathways or cellular processes that are modulated by this peptide. For instance, the peptide contains Lys-41, a residue known to be involved in the binding of RNase A to its inhibitor. researchgate.net

Integration of Multi-Omics Data for a Comprehensive Understanding of Peptide Functionality

The advent of high-throughput "omics" technologies, such as proteomics, metabolomics, lipidomics, and transcriptomics, provides an unprecedented opportunity to gain a holistic understanding of the biological effects of peptides like the bovine ribonuclease peptide (41-61). mdpi.com

Future research will benefit from:

Systems Biology Approaches: Applying computational models to integrate multi-omics datasets and predict the cellular networks and pathways affected by the 41-61 peptide. mdpi.com This can reveal complex interactions and downstream effects that would be missed by studying individual components in isolation.

Biomarker Discovery: Using multi-omics to identify biomarkers that are indicative of the peptide's activity or that can predict a response to peptide-based therapies. mdpi.com This is particularly relevant for translating basic research findings into clinical applications.

Personalized Medicine: In the long term, a comprehensive understanding of how individuals respond to the 41-61 peptide at a molecular level, as revealed by multi-omics, could pave the way for personalized therapeutic strategies.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the secondary structure of bovine ribonuclease peptide (41-61)?

- Methodological Answer : Use X-ray crystallography for crystalline samples (e.g., ribonuclease S derivatives), nuclear magnetic resonance (NMR) spectroscopy for solution-state analysis, and circular dichroism (CD) spectroscopy to assess helical or β-sheet content. X-ray studies on related ribonuclease fragments (e.g., residues 1-20) provide precedent for structural determination . For dynamic conformational studies, NMR is ideal, while CD offers rapid secondary structure estimation under varying conditions.

Q. How can researchers ensure the accurate identification of bovine ribonuclease peptide (41-61) in complex biological mixtures?

- Methodological Answer : Employ peptide mapping using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). Alkylation of cysteine residues (e.g., with acrylamide) is critical to prevent disulfide bond artifacts and ensure complete peptide coverage . Match observed masses to theoretical values within a 0.02 Da error margin, as validated in bovine ribonuclease A studies .

Q. What are the critical steps in designing enzymatic activity assays for bovine ribonuclease peptide (41-61)?

- Methodological Answer : Optimize substrate specificity (e.g., RNA or synthetic oligonucleotides), pH (ribonuclease A activity peaks at pH 7.0–8.0), and inhibition controls (e.g., ribonuclease inhibitors like uridine vanadate). Include negative controls using scrambled peptides and validate activity via spectrophotometric quantification of RNA degradation products, as demonstrated in antimicrobial peptide studies .

Advanced Research Questions

Q. How can conflicting data on the bioactivity or structural dynamics of bovine ribonuclease peptide (41-61) be resolved?

- Methodological Answer : Replicate studies with strict adherence to published protocols (e.g., alkylation steps for cysteine residues ) and validate statistical methods (e.g., ANOVA for dose-response assays). Cross-reference findings with structural databases (UniProt, PRIDE) to identify post-translational modifications or experimental variabilities. Contradictions in antimicrobial activity studies may arise from differences in peptide purity or assay conditions, necessitating rigorous standardization .

Q. What strategies are effective for analyzing cysteine redox states in bovine ribonuclease peptide (41-61) under physiological conditions?

- Methodological Answer : Use differential alkylation with iodoacetamide (reduced cysteine) and 4-vinylpyridine (oxidized cysteine) followed by LC-MS/MS. In-gel acrylamidation artifacts must be controlled by pre-electrophoresis alkylation, as unmodified cysteine residues in ribonuclease fragments lead to incomplete peptide detection . Redox sensitivity assays can be coupled with thioredoxin/glutathione systems to mimic cellular environments.

Q. How can computational modeling enhance experimental studies of bovine ribonuclease peptide (41-61) interactions?

- Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding affinities with RNA substrates or lipid membranes. Validate models using NMR-derived structural constraints or mutagenesis data. For example, simulations of ribonuclease S-peptide interactions with membranes could guide functional studies on antimicrobial mechanisms .

Methodological Considerations

- Data Reproducibility : Ensure full disclosure of alkylation protocols and MALDI-TOF parameters to replicate peptide mapping .

- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U test) for non-normal data distributions in bioactivity assays .

- Ethical and Technical Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.